molecular formula C26H20FNO5 B4119401 7-fluoro-2-(2-methoxyethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-fluoro-2-(2-methoxyethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B4119401
M. Wt: 445.4 g/mol
InChI Key: KDNFZVNFQAKJAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds, including structures related to the one , often involves multi-component processes or cycloaddition reactions. For instance, the [4+2]-cycloaddition of styrene to 4,5-diaroyl-1H-pyrrole-2,3-diones results in substituted dihydropyrano[4,3-b]pyrrole-2,3(1H,6H)-diones, showcasing a method that might be analogous or relevant to synthesizing the target compound (Silaichev et al., 2012). Additionally, a rapid approach for synthesizing libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones has been developed, which could offer insights into the synthetic strategies for the compound (Vydzhak et al., 2021).

Molecular Structure Analysis

Crystallographic studies provide insight into the structural nuances of related compounds. For example, the crystal structure of various heterocyclic compounds reveals details about molecular conformations and intermolecular interactions that could be pertinent to understanding the structural characteristics of the target molecule (Pandi et al., 2001).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds, such as those involving pyrrole-2,3-diones, highlight mechanisms and reactions that could be applicable to the compound of interest. These include cycloaddition reactions and subsequent modifications to introduce or alter functional groups, which are crucial for understanding the compound's chemical behavior (Nicolaides et al., 1993).

Physical Properties Analysis

The physical properties of similar heterocyclic compounds, such as solubility, melting points, and crystalline structure, are essential for determining the compound's applicability in various scientific and industrial contexts. These properties are often derived from crystallographic analysis and physical characterization studies (Abrahams et al., 2009).

Chemical Properties Analysis

Investigations into the chemical properties, including reactivity under different conditions, functional group compatibility, and stability, provide a comprehensive understanding of how the compound interacts in chemical systems. These insights are crucial for both the synthesis and application of the compound in various chemical reactions and products (Gein et al., 2012).

properties

IUPAC Name

7-fluoro-2-(2-methoxyethyl)-1-(3-phenoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FNO5/c1-31-13-12-28-23(16-6-5-9-19(14-16)32-18-7-3-2-4-8-18)22-24(29)20-15-17(27)10-11-21(20)33-25(22)26(28)30/h2-11,14-15,23H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNFZVNFQAKJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-2-(2-methoxyethyl)-1-(3-phenoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-fluoro-2-(2-methoxyethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 2
7-fluoro-2-(2-methoxyethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 3
7-fluoro-2-(2-methoxyethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 4
Reactant of Route 4
7-fluoro-2-(2-methoxyethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 5
7-fluoro-2-(2-methoxyethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 6
7-fluoro-2-(2-methoxyethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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